

"spectroscopic comparison of 4-acetyl vs. 4-formyl-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-acetyl-1*H*-pyrrole-2-carbaldehyde

Cat. No.: B097130

[Get Quote](#)

A Spectroscopic Showdown: 4-acetyl vs. 4-formyl-1*H*-pyrrole-2-carbaldehyde

In the landscape of heterocyclic compounds, substituted pyrroles stand out for their diverse applications in medicinal chemistry and materials science. Among these, the nuanced differences between isomers and closely related analogues can significantly impact their physicochemical properties and biological activities. This guide provides a detailed spectroscopic comparison of two such pyrrole derivatives: **4-acetyl-1*H*-pyrrole-2-carbaldehyde** and 4-formyl-1*H*-pyrrole-2-carbaldehyde (also known as pyrrole-2,4-dicarbaldehyde). This analysis, supported by experimental and predicted data, offers researchers a valuable resource for the identification and characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-acetyl-1*H*-pyrrole-2-carbaldehyde** and 4-formyl-1*H*-pyrrole-2-carbaldehyde. It is important to note that a complete set of experimental data for both compounds is not readily available in the public domain. Therefore, where experimental data could not be sourced, predicted values from reputable databases are provided and clearly indicated.

Table 1: General and Mass Spectrometry Data

Property	4-acetyl-1H-pyrrole-2-carbaldehyde	4-formyl-1H-pyrrole-2-carbaldehyde
Molecular Formula	C ₇ H ₇ NO ₂	C ₆ H ₅ NO ₂
Molecular Weight	137.14 g/mol	123.11 g/mol
Monoisotopic Mass	137.0477 g/mol	123.0320 g/mol
Mass Spectrometry (m/z)	[M+H] ⁺ : 138.0550 (Predicted)	[M] ⁺ : 123.03 (Experimental)

Table 2: ¹H NMR Spectral Data (Predicted)

Note: Experimental ¹H NMR data was not available. The following are predicted chemical shifts (δ) in ppm.

Proton	4-acetyl-1H-pyrrole-2-carbaldehyde (Predicted)	4-formyl-1H-pyrrole-2-carbaldehyde (Predicted)
NH	~10.0 - 11.0	~10.0 - 11.0
H3	~7.1 - 7.3	~7.2 - 7.4
H5	~7.0 - 7.2	~7.1 - 7.3
CHO (C2)	~9.5 - 9.7	~9.6 - 9.8
CH ₃ (acetyl)	~2.4 - 2.6	-
CHO (C4)	-	~9.8 - 10.0

Table 3: ¹³C NMR Spectral Data

Note: Some data points are from related derivatives and are noted as such.

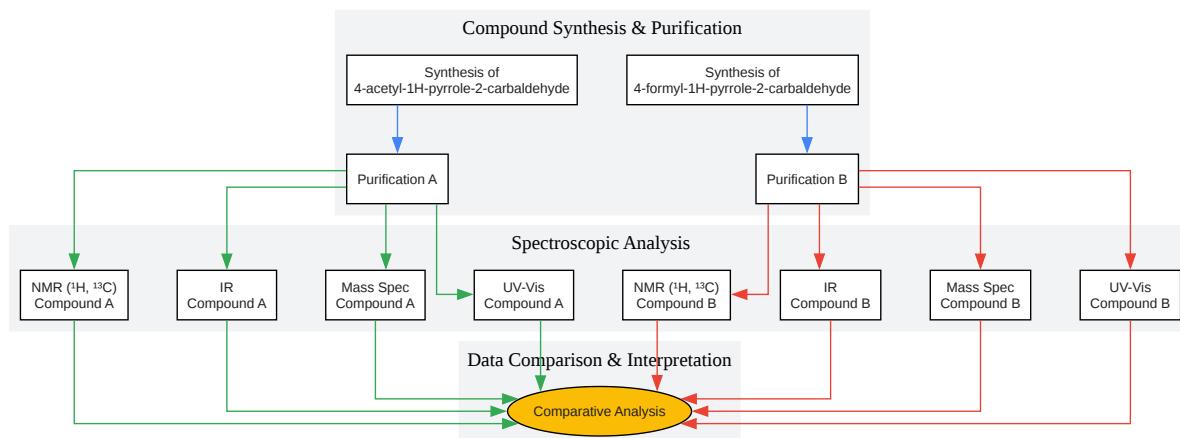

Carbon	4-acetyl-1H-pyrrole-2-carbaldehyde (Predicted)	4-formyl-1H-pyrrole-2-carbaldehyde (Derivative Data)
C2	~133 - 135	~131.5
C3	~120 - 122	~119.2
C4	~125 - 127	~125.5
C5	~130 - 132	~132.2
CHO (C2)	~178 - 180	-
C=O (acetyl)	~192 - 194	-
CH ₃ (acetyl)	~26 - 28	-
CHO (C4)	-	~192.4

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic Method	4-acetyl-1H-pyrrole-2-carbaldehyde (Predicted)	4-formyl-1H-pyrrole-2-carbaldehyde
IR (cm ⁻¹)	N-H stretch: 3300-3500C=O stretch (aldehyde): 1660-1680C=O stretch (ketone): 1680-1700C=C stretch: 1500-1600	N-H stretch: ~3260C=O stretch (aldehyde): ~1660
UV-Vis (λmax)	Not available	293 nm in ethanol[1]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic comparison of two chemical compounds.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic comparison of two chemical compounds.

Experimental Protocols

The synthesis of these pyrrole derivatives can be achieved through established organic chemistry methodologies. Below are generalized protocols based on literature precedents.

Synthesis of 4-acetyl-1H-pyrrole-2-carbaldehyde

The synthesis of **4-acetyl-1H-pyrrole-2-carbaldehyde** can be accomplished via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction[2].

Materials:

- Pyrrole

- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Acetyl chloride
- A suitable Lewis acid catalyst (e.g., AlCl₃)
- Anhydrous solvent (e.g., dichloromethane)

Procedure:

- The Vilsmeier reagent is prepared by the slow addition of POCl₃ to DMF at 0°C.
- Pyrrole, dissolved in an anhydrous solvent, is added dropwise to the Vilsmeier reagent.
- The reaction mixture is stirred at room temperature and then heated to ensure the completion of the formylation at the 2-position.
- After cooling, the reaction mixture is subjected to a Friedel-Crafts acylation by the addition of acetyl chloride and a Lewis acid catalyst.
- The reaction is quenched with ice-water and neutralized.
- The product is extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Synthesis of 4-formyl-1H-pyrrole-2-carbaldehyde (Pyrrole-2,4-dicarbaldehyde)

The synthesis of pyrrole-2,4-dicarbaldehyde can be achieved through the Vilsmeier-Haack formylation of pyrrole-2-carbaldehyde.

Materials:

- Pyrrole-2-carbaldehyde
- Dimethylformamide (DMF)

- Phosphorus oxychloride (POCl_3)
- Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

- Pyrrole-2-carbaldehyde is dissolved in an anhydrous solvent.
- The Vilsmeier reagent, separately prepared from DMF and POCl_3 , is added to the solution of pyrrole-2-carbaldehyde at a controlled temperature.
- The reaction mixture is heated under reflux for several hours to facilitate the second formylation at the 4-position.
- The reaction is then cooled and quenched by the addition of a sodium acetate solution.
- The product is extracted, and the organic layer is washed and dried.
- Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol-water, to yield the desired dicarbaldehyde.

Conclusion

The spectroscopic data, though incomplete in the experimental domain, provides a foundational basis for distinguishing between **4-acetyl-1H-pyrrole-2-carbaldehyde** and 4-formyl-1H-pyrrole-2-carbaldehyde. The key differentiating features are expected in the ^1H and ^{13}C NMR spectra, with the presence of a methyl singlet and a distinct acetyl carbonyl carbon signal for the 4-acetyl derivative, versus an additional aldehyde proton and carbon signal for the 4-formyl analogue. The mass spectra will also clearly distinguish the two compounds based on their different molecular weights. This guide, combining available data with established synthetic protocols, serves as a practical tool for researchers working with these and related pyrrole compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- To cite this document: BenchChem. ["spectroscopic comparison of 4-acetyl vs. 4-formyl-1H-pyrrole-2-carbaldehyde"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097130#spectroscopic-comparison-of-4-acetyl-vs-4-formyl-1h-pyrrole-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com